Tetrazine-PEG4-amine HCl salt
Description
Historical Context and Evolution of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. numberanalytics.comwikipedia.org The concept, first articulated by Carolyn R. Bertozzi in the early 2000s, has provided researchers with the ability to study biomolecules like proteins, lipids, and glycans in real time and within the complex cellular milieu. numberanalytics.comwikipedia.org This approach requires reactants that are highly selective for each other and inert to the vast array of functional groups present in biological systems. nih.gov
The foundation for many bioorthogonal strategies was laid by the introduction of "click chemistry" by K. Barry Sharpless, Morten Meldal, and M.G. Finn in 2001. acs.orgwikipedia.org Click chemistry is a synthetic philosophy that emphasizes the use of modular, highly efficient, and specific reactions that proceed with high yields and generate minimal byproducts. acs.orgwikipedia.org These reactions are typically insensitive to oxygen and water, making them suitable for biological applications. wikipedia.org The most famous example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide (B81097) and an alkyne to form a stable triazole ring. wikipedia.org This concept revolutionized chemical biology and drug discovery by providing a reliable method for assembling complex molecular structures from simpler building blocks. acs.orgnih.gov The profound impact of this approach was recognized with the 2022 Nobel Prize in Chemistry, awarded to Bertozzi, Meldal, and Sharpless for their development of click and bioorthogonal chemistry. wikipedia.orgnih.govnobelprize.org
While powerful, the copper catalyst used in the classic CuAAC reaction can be toxic to living cells. nobelprize.org This limitation spurred the development of catalyst-free bioorthogonal reactions. Among the most prominent of these is the inverse electron-demand Diels-Alder (IEDDA) reaction. rsc.org First reported as a bioorthogonal tool in 2008, the IEDDA reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), reacting with an electron-rich dienophile, often a strained alkene like a trans-cyclooctene (B1233481) (TCO). creative-biolabs.comfrontiersin.orgresearchgate.net
This cycloaddition is exceptionally fast and highly selective, proceeding rapidly at low concentrations without the need for a catalyst. rsc.orgcreative-biolabs.comnih.gov The reaction's speed and biocompatibility make it one of the most effective tools for applications ranging from live-cell imaging to the development of targeted therapeutics. rsc.orgfrontiersin.orgbohrium.com The IEDDA reaction between tetrazines and strained alkenes is currently the fastest known bioorthogonal ligation. conju-probe.comconju-probe.com
Table 1: Comparison of Key Bioorthogonal Reactions
| Feature | Staudinger Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactants | Azide, Triarylphosphine | Azide, Terminal Alkyne | Azide, Strained Alkyne (e.g., cyclooctyne) | Tetrazine, Strained Alkene (e.g., TCO) |
| Catalyst Required | No | Yes (Copper I) | No | No |
| Reaction Speed | Slow | Fast | Moderate to Fast | Very Fast to Extremely Fast |
| Biocompatibility | Good, but phosphine (B1218219) reagents can be problematic | Limited in living systems due to copper toxicity | Excellent | Excellent |
| Key Innovator(s) | Bertozzi | Sharpless, Meldal | Bertozzi | Fox, Hilderbrand, Weissleder, Devaraj |
Rationale for Tetrazine-PEG4-amine HCl Salt as a Bioorthogonal Reagent
This compound is a heterobifunctional molecule designed specifically for bioorthogonal applications. conju-probe.com Its structure combines three key components: a tetrazine ring for reactivity, a PEG spacer for improved properties, and an amine group for conjugation.
The 1,2,4,5-tetrazine core is the reactive engine of the molecule. bohrium.com As an electron-deficient system, it readily participates in IEDDA reactions with strained dienophiles. creative-biolabs.comacs.orgrsc.org This reaction is characterized by its remarkable speed and selectivity, enabling the covalent labeling of biomolecules even at very low concentrations within a complex biological environment. frontiersin.orgconju-probe.com The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder step that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion. researchgate.net The reactivity of the tetrazine can be fine-tuned by altering the substituents on the ring, allowing for a balance between reaction kinetics and stability. acs.orgrsc.org
The Polyethylene (B3416737) Glycol (PEG) component of the linker is a short chain consisting of four ethylene (B1197577) glycol units. This PEG4 spacer serves several critical functions in bioconjugation:
Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the entire molecule and its subsequent conjugates. conju-probe.comthermofisher.comlifetein.com
Reduced Steric Hindrance : The spacer arm physically separates the tetrazine from the biomolecule to which it is attached, minimizing potential steric interference that could impede the ligation reaction. lifetein.comconju-probe.com
Minimized Aggregation : By increasing the hydrophilicity of the conjugate, the PEG spacer helps to prevent the aggregation of labeled biomolecules. lifetein.comconju-probe.com
Improved Biocompatibility : PEGylation is a well-established method for reducing the immunogenicity and improving the pharmacokinetic properties of therapeutic molecules. thermofisher.comlifetein.com
The terminal primary amine group (—NH₂) provides a versatile handle for covalently attaching the Tetrazine-PEG4 moiety to a wide range of molecules. acs.orgnih.gov Primary amines are strong nucleophiles that are abundant on the surface of proteins, primarily as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. nih.govthermofisher.com The amine group on the linker can readily react with activated carboxylic acids (such as NHS esters) on a target biomolecule to form a highly stable amide bond. thermofisher.comthermofisher.com This reaction is a cornerstone of bioconjugation, allowing for the straightforward and efficient labeling of proteins, peptides, and other amine-containing substrates for subsequent bioorthogonal studies. acs.orgresearchgate.net The hydrochloride salt form of the amine improves the reagent's stability and handling. axispharm.com
Table 2: Functional Breakdown of this compound
| Component | Chemical Structure | Primary Function | Key Benefit in Bioconjugation |
| Tetrazine | 1,2,4,5-tetrazine ring | Bioorthogonal reactive group (diene) | Enables extremely fast, selective, and catalyst-free ligation with strained alkenes (IEDDA). |
| PEG4 Spacer | -(CH₂CH₂O)₄- | Hydrophilic linker | Increases aqueous solubility, reduces steric hindrance and aggregation, improves biocompatibility. |
| Amine (as HCl salt) | -NH₃⁺Cl⁻ | Conjugation handle | Allows for stable attachment to biomolecules via amide bond formation with carboxylic acids or activated esters. |
Strategic Advantages of HCl Salt Formulation for Research Stability and Handling
The formulation of Tetrazine-PEG4-amine as a hydrochloride (HCl) salt is a deliberate chemical strategy to enhance its utility as a research chemical. Converting the terminal primary amine group into its corresponding ammonium (B1175870) chloride salt provides several significant advantages over the freebase form, primarily related to stability and handling. axispharm.commedkoo.comstackexchange.com
Enhanced Stability: One of the most critical benefits of the HCl salt form is improved chemical stability and a longer shelf-life. medkoo.comstackexchange.com The free amine in the "freebase" form can be more susceptible to degradation over time. By converting it to a salt, the reactivity of the amine is temporarily masked, protecting the compound from certain degradation pathways during storage. stackexchange.com Suppliers recommend long-term storage of the HCl salt at -20°C to maintain its integrity for months or even years. medkoo.commedchemexpress.com
Increased Solubility: The hydrochloride salt form generally exhibits significantly greater solubility in aqueous solutions compared to its freebase counterpart. stackexchange.compharmaoffer.comacs.org This is because the ionic nature of the salt interacts more favorably with polar solvents like water. stackexchange.com For a reagent intended for use in bioconjugation, which is almost always performed in aqueous buffers, high water solubility is a crucial property. The hydrophilic PEG4 linker already contributes to water solubility, and the HCl salt further enhances this characteristic. conju-probe.commedkoo.com
Improved Handling and Formulation: Many organic amine compounds exist as oils or waxy, amorphous solids in their freebase form, which can be difficult to handle, weigh accurately, and purify. stackexchange.com Conversion to a salt often induces crystallization, yielding a more stable, crystalline solid. stackexchange.comtaylorfrancis.com This crystalline nature makes the compound easier to manage in a laboratory setting. axispharm.commedkoo.com For instance, Methylthis compound is described as a pink solid, which is more convenient for researchers to handle than a liquid or waxy substance. chemimpex.com This solid form simplifies the preparation of stock solutions with precise concentrations.
The table below summarizes the key advantages conferred by the HCl salt formulation.
| Feature | Advantage of HCl Salt Formulation | Rationale |
| Stability | Increased shelf-life and reduced degradation during storage. medkoo.comstackexchange.com | The protonated amine is less reactive and susceptible to certain degradation pathways compared to the freebase. stackexchange.com |
| Solubility | Enhanced solubility in water and aqueous buffers. stackexchange.compharmaoffer.com | The ionic salt form is more polar than the neutral freebase, leading to better dissolution in polar solvents. stackexchange.comacs.org |
| Handling | Easier to weigh and manipulate due to its solid, often crystalline, state. axispharm.comstackexchange.com | Salt formation frequently leads to crystalline solids, which are more manageable than the often oily or waxy freebase forms. stackexchange.comtaylorfrancis.com |
The physical and chemical properties of a representative this compound are detailed in the following table.
| Property | Value | Source(s) |
| Molecular Formula | C20H31ClN6O5 | nih.gov |
| Molecular Weight | ~470.95 g/mol | conju-probe.comnih.gov |
| Appearance | Red liquid / Pink solid | conju-probe.comchemimpex.com |
| Purity | >90% | conju-probe.com |
| Storage Conditions | -20°C for long-term storage (months to years). medkoo.commedchemexpress.com | medkoo.commedchemexpress.com |
Properties
Molecular Formula |
C21H33ClN6O5 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O5.ClH/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22;/h2-5H,6-16,22H2,1H3,(H,23,28);1H |
InChI Key |
IWHGCWHSHQWARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Tetrazine Peg4 Amine Hcl Salt
Advanced Synthetic Routes to Tetrazine-PEG4-amine HCl Salt
The synthesis typically begins with the preparation of a suitably protected PEG linker. A common and commercially available starting material is Boc-NH-PEG4-COOH, which possesses a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other. This precursor provides orthogonal handles for subsequent reactions.
The tetrazine core is generally synthesized via the Pinner reaction, followed by oxidative aromatization. For a common methyl-tetrazine derivative, the synthesis proceeds as follows:
Dihydrotetrazine Formation: Acetonitrile (B52724) is reacted with hydrazine (B178648) in the presence of a sulfur catalyst (e.g., elemental sulfur) and a base. This reaction forms 3,6-dimethyl-1,2-dihydro-1,2,4,5-tetrazine. Alternatively, a metal-catalyzed coupling of formamidine (B1211174) hydrochloride with hydrazine can be employed.
Oxidative Aromatization: The resulting dihydrotetrazine intermediate is oxidized to the stable aromatic 3,6-dimethyl-1,2,4,5-tetrazine. Common oxidizing agents include sodium nitrite (B80452) (NaNO₂) under acidic conditions or trichloroisocyanuric acid (TCCA) in an organic solvent.
To create an unsymmetrical tetrazine suitable for linking, a precursor like 3-methyl-6-carboxymethyl-1,2,4,5-tetrazine is prepared. This is then activated, typically as an NHS ester, for coupling with the amine-terminated PEG linker.
An alternative and more direct pathway involves coupling an activated tetrazine precursor directly with a bifunctional PEG linker. For instance, a tetrazine bearing a carboxylic acid (e.g., Tetrazine-acid) is activated in situ using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and coupled with a PEG linker containing a protected amine at one end and a free amine at the other, such as Boc-NH-PEG4-NH₂. The final step is the acidic removal of the Boc protecting group to yield the target primary amine as its HCl salt.
The yield and purity of this compound are highly dependent on the optimization of each synthetic step. Key parameters include solvent choice, temperature, reaction time, and purification methodology.
Amide Coupling: The crucial amide bond formation between the tetrazine-acid (B611307) precursor and the Boc-protected PEG-amine linker is typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed and drive the reaction to completion. Reaction times can range from 4 to 24 hours at room temperature.
Purification of Intermediates: The Boc-protected intermediate (Boc-NH-PEG4-Tetrazine) is typically purified using flash column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or DCM/methanol, is effective for separating the product from unreacted starting materials and coupling agents.
Deprotection: The final deprotection of the Boc group is a critical step. It is most commonly achieved by treating the intermediate with a strong acid. A solution of 4M HCl in 1,4-dioxane (B91453) is highly effective, as it simultaneously removes the Boc group and forms the desired hydrochloride salt, which often precipitates from the solution, facilitating its isolation. Alternatively, trifluoroacetic acid (TFA) in DCM can be used, followed by a salt-exchange step with HCl.
The table below summarizes typical conditions for the final two steps of the synthesis.
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Outcome / Purification |
|---|---|---|---|---|---|
| Amide Coupling | Tetrazine-Acid, Boc-NH-PEG4-NH₂, HATU, DIPEA | DMF | 20-25 | 12-16 | Formation of Boc-NH-PEG4-Tetrazine; Silica Gel Chromatography |
| Boc Deprotection | Boc-NH-PEG4-Tetrazine, 4M HCl in Dioxane | 1,4-Dioxane | 20-25 | 1-2 | Precipitation of this compound; Filtration/Washing |
Functionalization Strategies Employing the Amine Moiety
The terminal primary amine of Tetrazine-PEG4-amine is a nucleophilic handle that enables a wide array of chemical transformations, most notably for conjugation to biomolecules or other substrates.
The most prevalent application of the amine moiety is its reaction with electrophilic functional groups to form stable covalent bonds. This is the cornerstone of its use in bioconjugation.
NHS Ester Ligation: The reaction with N-hydroxysuccinimide (NHS) esters is the most common method for labeling proteins and other biomolecules. The primary amine attacks the activated carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a highly stable amide bond. This reaction is typically performed in aqueous buffers at a slightly alkaline pH (7.5–8.5) to ensure the amine is in its deprotonated, nucleophilic state. Buffers lacking primary amines, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, are required to avoid competitive reactions.
Isothiocyanate Chemistry: The amine can react with isothiocyanates (R-N=C=S) to form a stable thiourea (B124793) linkage. This reaction also proceeds efficiently at slightly alkaline pH and is a robust alternative to NHS ester chemistry.
Reductive Amination: The amine can react with aldehydes or ketones present on a target molecule to form a Schiff base (imine). This linkage is reversible and often unstable, but it can be rendered permanent through reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), resulting in a stable secondary amine bond.
The table below compares these common amine-reactive strategies.
| Reagent Type | Reactive Group | Product Linkage | Optimal pH Range | Key Feature |
|---|---|---|---|---|
| NHS Ester | -CO-O-NHS | Amide (-CO-NH-) | 7.5 - 8.5 | Forms highly stable amide bond; very common for protein labeling. |
| Isothiocyanate | -N=C=S | Thiourea (-NH-CS-NH-) | 8.0 - 9.0 | Forms stable thiourea bond; alternative to amide formation. |
| Aldehyde/Ketone | -CHO / -C=O | Secondary Amine (-CH₂-NH-) | 6.5 - 7.5 | Requires a subsequent reduction step (e.g., with NaBH₃CN). |
In multi-step syntheses where the amine must be preserved while other parts of the molecule are modified, the use of protecting groups is essential. As discussed in the synthesis section, the Boc group is a standard choice.
Protection: The primary amine of a precursor can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or DIPEA. This reaction is robust and high-yielding.
Deprotection: The Boc group is labile under strongly acidic conditions. As mentioned, treatment with TFA in DCM or 4M HCl in dioxane quantitatively cleaves the protecting group. The choice of acid is critical; for example, HCl is preferred when the final product is desired as a hydrochloride salt.
Another common protecting group is the carboxybenzyl (Cbz) group, introduced using benzyl (B1604629) chloroformate. The Cbz group is orthogonal to the Boc group, as it is stable to acid but can be removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), a process that does not affect the acid-labile Boc group or the tetrazine core. This orthogonality allows for selective deprotection in complex molecular architectures.
Derivatization of the Tetrazine Core
The reactivity of the tetrazine ring in the inverse-electron-demand Diels-Alder (IEDDA) reaction is dictated by its electronic properties, which are controlled by the substituents on the ring. While this compound typically refers to a specific derivative (e.g., methyl-tetrazine), the synthetic framework allows for the creation of a library of analogs with tuned reactivity.
The derivatization is achieved by changing the nitrile used in the initial Pinner reaction. For example:
Using acetonitrile yields a methyl-tetrazine .
Using benzonitrile yields a phenyl-tetrazine .
Using 2-cyanopyridine yields a pyridyl-tetrazine .
Electron-withdrawing substituents (like pyridyl) dramatically increase the rate of the IEDDA reaction with dienophiles such as trans-cyclooctene (B1233481) (TCO) or norbornene. Conversely, electron-donating groups decrease the reaction rate. This tunability is a powerful feature, allowing chemists to select a tetrazine with kinetics appropriate for a specific biological application, balancing reaction speed with in-vivo stability. More reactive tetrazines are often less stable in aqueous media, representing a critical trade-off in probe design.
The table below illustrates how substituents influence the reaction kinetics.
| Substituent (R-group) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | General Stability | Key Property |
|---|---|---|---|
| Methyl (CH₃) | ~1,000 - 3,000 | High | Good balance of reactivity and stability. |
| Phenyl (Ph) | ~300 - 800 | High | Less reactive but very stable; adds hydrophobicity. |
| Pyridyl | >15,000 | Moderate | Extremely fast kinetics; suitable for rapid labeling. |
| H (unsubstituted) | ~2,000,000 | Low | Fastest kinetics but prone to degradation in aqueous buffer. |
Purification and Characterization Techniques in Synthetic Studies
The synthesis of this compound requires robust purification and characterization methods to ensure the final product is of high purity and possesses the correct chemical structure.
Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography, Size-Exclusion Chromatography)
Chromatography is the cornerstone of purifying PEGylated tetrazines, separating the desired product from unreacted starting materials, reagents, and side products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for the purification of tetrazine derivatives. acs.orghelsinki.fi This technique separates compounds based on their hydrophobicity. The crude reaction mixture is loaded onto a non-polar stationary phase (e.g., C18), and a gradient of polar mobile phase (e.g., water and acetonitrile, often with an acid modifier like trifluoroacetic acid or formic acid) is used for elution. acs.org The highly polar PEGylated tetrazine amine salt elutes at a different retention time than the often more non-polar starting materials or byproducts. In many reported syntheses, crude tetrazine mixtures are purified by preparative HPLC using a water/acetonitrile gradient. acs.orgacs.org
Size-Exclusion Chromatography (SEC): SEC is particularly useful for analyzing and purifying PEGylated molecules, as it separates them based on their hydrodynamic radius (effective size in solution). chromatographyonline.comsepax-tech.com This method is highly effective for removing small molecule impurities from a larger PEGylated product or for separating PEGylated proteins from their un-PEGylated forms. chromatographyonline.comwaters.comchromatographyonline.com For a molecule like Tetrazine-PEG4-amine, SEC can be used to confirm its size and polydispersity, and in the context of its conjugates, to separate the final bioconjugate from excess, unreacted tetrazine linker. sepax-tech.com
The following table outlines typical chromatographic methods used in the purification and analysis of PEGylated tetrazines and their conjugates.
| Technique | Stationary Phase (Column) | Typical Mobile Phase | Separation Principle |
|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | C18 Silica | Gradient of Water/Acetonitrile with 0.1% TFA | Polarity/Hydrophobicity |
| Size-Exclusion Chromatography (SEC) | Porous polymer or silica-based | Aqueous Buffer (e.g., PBS) | Hydrodynamic Radius/Molecular Size |
| Ion-Exchange Chromatography (IEC) | Cation or Anion Exchange Resin | Aqueous Buffer with Salt Gradient | Net Charge |
This table represents common methodologies in the field. acs.orgchromatographyonline.com
Spectroscopic and Spectrometric Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Once purified, the identity and structural integrity of this compound must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation.
¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms in the molecule. For a tetrazine-PEG-amine compound, characteristic signals would include: a singlet in the downfield region (typically δ 10.0-10.5 ppm) corresponding to the tetrazine ring proton, signals for the aromatic protons (if present, e.g., δ 7.5-8.6 ppm), a complex multiplet for the ethylene (B1197577) glycol (-O-CH₂-CH₂-)n backbone of the PEG linker (typically δ 3.5-3.8 ppm), and signals for the protons adjacent to the amine group. acs.orgrsc.org
¹³C NMR: Carbon NMR provides information on the carbon skeleton. Distinct signals for the carbons of the tetrazine ring (δ 160-170 ppm), any aromatic rings, and the repeating PEG unit (typically around δ 70 ppm) would be expected. acs.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule, which can be compared to the calculated theoretical mass to confirm its elemental composition. acs.org For Tetrazine-PEG4-amine, the spectrum would be expected to show a major peak corresponding to the mass of the protonated molecule [M+H]⁺. researchgate.net
The following table summarizes the expected analytical data for a representative tetrazine-PEG compound.
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Tetrazine-H | δ ≈ 10.4 ppm (singlet) |
| Aromatic-H | δ ≈ 7.7 - 8.6 ppm (multiplets) | |
| PEG Backbone (-CH₂CH₂O-) | δ ≈ 3.6 ppm (multiplet) | |
| ¹³C NMR | Tetrazine-C | δ ≈ 160 - 169 ppm |
| PEG Backbone (-CH₂CH₂O-) | δ ≈ 70 ppm | |
| HRMS-ESI | [M+H]⁺ | Calculated vs. Found m/z match |
Expected values are based on representative structures like (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (B1456725) and related PEGylated compounds. acs.org
Mechanistic and Kinetic Investigations of Inverse Electron Demand Diels Alder Iedda Reactions with Tetrazine Peg4 Amine Hcl Salt
Fundamental Principles of Tetrazine Ligation Kinetics
The kinetics of the IEDDA reaction are governed by the electronic properties of both the tetrazine and the dienophile. nih.gov The reaction rate is accelerated by a smaller energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. rsc.orgresearchgate.net Consequently, electron-withdrawing groups on the tetrazine ring lower its LUMO energy, increasing the reaction rate, while electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics. nih.govnih.gov
Second-Order Rate Constants with Dienophiles (e.g., trans-Cyclooctene (B1233481), Norbornene, Cyclopropene)
The IEDDA reaction between tetrazines and dienophiles follows second-order kinetics, meaning the rate is dependent on the concentrations of both reactants. acs.org The reaction of Tetrazine-PEG4-amine with strained alkenes such as trans-cyclooctene (TCO), norbornene, and cyclopropene (B1174273) results in a stable dihydropyridazine (B8628806) linkage. conju-probe.com
The reactivity of dienophiles in IEDDA reactions is significantly influenced by ring strain. rsc.org The general trend for reactivity with tetrazines is: trans-cyclooctene > norbornene > cyclopropene. conju-probe.com Strained dienophiles like TCO exhibit exceptionally high reaction rates, with second-order rate constants reaching up to 10^5 M⁻¹s⁻¹. nih.gov The rate constant for the reaction increases with increasing ring strain in the dienophile, following the order: cyclopropene > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene (B146475). rsc.org However, the introduction of a trans-double bond in cyclooctene dramatically increases its reactivity.
Kinetic studies have quantified the second-order rate constants for various tetrazine-dienophile pairs. For instance, the reaction between certain tetrazines and TCO can have rate constants as high as 22,000 M⁻¹s⁻¹. nih.gov The reaction of a glycosylated 18F-labeled tetrazine with various dienophiles showed significantly increased reaction rates in mouse plasma compared to methanol, an effect attributed to hydrophobic interactions. nih.gov
Influence of Steric and Electronic Factors on Reaction Efficiency
Both steric and electronic factors play a crucial role in the efficiency of the IEDDA reaction. nih.govrsc.org Electronically, substituents on the tetrazine ring that are electron-withdrawing increase the reaction rate by lowering the LUMO energy. rsc.orgnih.gov Conversely, electron-donating groups on the tetrazine decrease the reaction rate. nih.gov For the dienophile, electron-donating groups enhance reactivity. escholarship.org
Sterically, bulky substituents on either the tetrazine or the dienophile can hinder the reaction, reducing the rate. nih.govrsc.org For example, monosubstituted tetrazines generally react faster than their disubstituted counterparts. rsc.org The position of substituents also matters; for instance, tetrazines modified at the 2-position of a phenyl substituent show high intrinsic reactivity that can be diminished by unfavorable solvent effects in aqueous systems. chemrxiv.orgnih.gov There is often a trade-off between reactivity and stability, where highly reactive tetrazines with strong electron-withdrawing groups may exhibit lower stability. nih.govnih.gov
Reaction Mechanisms and Intermediate Species Studies
The IEDDA reaction between a tetrazine and a dienophile proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate. nih.gov This intermediate then undergoes a retro-Diels-Alder reaction, rapidly eliminating nitrogen gas to form a stable dihydropyridazine product. nih.gov The initial cycloaddition is typically the rate-determining step. nih.gov
Theoretical and Computational Chemistry Approaches to Reaction Pathways (e.g., Density Functional Theory Calculations, Frontier Molecular Orbital Analysis)
Computational methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are powerful tools for understanding and predicting the reactivity of tetrazines in IEDDA reactions. d-nb.inforsc.org FMO theory explains the high reactivity by the small energy gap between the dienophile's HOMO and the tetrazine's LUMO. researchgate.net DFT calculations can provide more quantitative predictions of reaction barriers and rate constants. d-nb.info
These computational approaches have been used to analyze the distortion/interaction model, which separates the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. escholarship.org Such analyses have revealed that for some tetrazines, a high intrinsic reactivity is due to a distortion-lowering effect, where a non-planar ground state reduces the energy penalty to reach the transition state geometry. chemrxiv.org Computational models have also been developed to predict the reactivity of various substituted tetrazines, aiding in the design of new bioorthogonal reagents. d-nb.info
Solvent Effects on IEDDA Reaction Rates in Aqueous and Organic Media
The solvent environment can significantly impact the rate of IEDDA reactions. rsc.org Protic solvents, and particularly water, have been shown to accelerate these reactions. rsc.orgacs.org This acceleration is attributed to the stabilization of the polar activated complex by hydrogen bonding and enhanced hydrophobic interactions between the reactants in water. rsc.orgacs.org
Kinetic studies have demonstrated that reaction rates can be orders of magnitude higher in aqueous solutions compared to aprotic organic solvents like acetonitrile (B52724). nih.gov For example, the reaction rates for some tetrazines with TCO were found to be considerably higher in Dulbecco's Phosphate-Buffered Saline (DPBS) than in acetonitrile. chemrxiv.orgnih.gov However, the correlation between reaction rates in different solvents is not always straightforward, highlighting the importance of measuring kinetics in the solvent relevant to the intended application. chemrxiv.orgnih.gov
pH Sensitivity and Protonation State Effects on Tetrazine Reactivity
The pH of the reaction medium can influence the reactivity of tetrazines, primarily by altering their protonation state. rsc.org A decrease in pH can accelerate the IEDDA reaction in aqueous media. acs.org The protonation state of substituents on the tetrazine ring can significantly affect its electronic properties and, consequently, its reactivity. chemrxiv.orgnih.gov
For example, a carboxylic acid substituent on a tetrazine will be protonated in an organic solvent like acetonitrile but deprotonated at a physiological pH of 7.4 in an aqueous buffer. chemrxiv.orgnih.gov The deprotonated carboxylate acts as an electron-donating group, reducing the tetrazine's reactivity, whereas the protonated carboxylic acid is electron-withdrawing, enhancing reactivity. nih.gov Similarly, amine-containing tetrazines, such as Tetrazine-PEG4-amine HCl salt, will have their protonation state dictated by the pH, which in turn affects their reactivity. chemrxiv.orgnih.gov Computational methods can be used to estimate the pKa values of tetrazine derivatives to predict their protonation state and reactivity at a given pH. chemrxiv.orgnih.gov
Biocompatibility and Selectivity of Tetrazine Ligation in Complex Biological Environments
The utility of this compound in biological applications is fundamentally dependent on the biocompatibility and selectivity of the tetrazine ligation reaction. This bioorthogonal reaction, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction, is designed to proceed within living systems without interfering with native biochemical processes. nih.govnih.gov The reaction's efficiency and specificity in complex biological milieu, such as serum and the cellular environment, are critical for its successful application in fields like in vivo imaging and drug delivery. nih.govconju-probe.commdpi.com
Absence of Accessory Reagents and Catalysts in Bioorthogonal Reactions
A significant advantage of the IEDDA reaction involving tetrazines is that it occurs efficiently under mild, physiological conditions without the need for accessory reagents like copper catalysts or reducing agents. conju-probe.comconju-probe.com This is a crucial feature for biocompatibility, as such agents can be toxic to cells and organisms. mpg.de
The reaction's ability to proceed without a catalyst distinguishes it from other "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, despite its efficiency, has limitations for in vivo applications due to the cytotoxicity of the copper catalyst. acs.orgacs.org The strain-promoted azide-alkyne cycloaddition (SPAAC) also avoids the need for a metal catalyst but generally exhibits slower reaction kinetics compared to the IEDDA reaction. acs.orgrsc.org The IEDDA reaction's high rate constants, which can be up to 10^7 M⁻¹ s⁻¹, make it one of the fastest bioorthogonal reactions currently available. nih.govacs.org This rapid kinetics is essential for efficient labeling and conjugation, especially when dealing with low concentrations of biomolecules in a dynamic biological system. conju-probe.comacs.org
The reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a [4+2] cycloaddition that is followed by a retro-Diels-Alder reaction, releasing nitrogen gas, a harmless byproduct. nih.govpcbiochemres.com This process leads to the formation of a stable dihydropyridazine linkage. conju-probe.comconju-probe.com The reaction is highly efficient in aqueous environments and can even be accelerated in water. rsc.org
Stability Studies of this compound and its Conjugates in Biological Contexts
The stability of this compound and the resulting conjugates is a critical factor for its successful application in biological systems, particularly for in vivo studies where the molecules are exposed to physiological conditions for extended periods. mdpi.comharvard.edu Stability is required both for the tetrazine moiety prior to reaction and for the dihydropyridazine adduct formed after the IEDDA cycloaddition. mdpi.comthno.org
The stability of tetrazines can be influenced by their substituents. Generally, tetrazines with electron-donating groups, such as alkyl groups, exhibit higher stability compared to those with electron-withdrawing groups. harvard.edu While highly reactive tetrazines can be beneficial for achieving rapid conjugation, this increased reactivity can sometimes come at the cost of reduced stability. thno.org Therefore, a balance between reactivity and stability is often sought for in vivo applications. thno.org For instance, some highly reactive tetrazines may show moderate stability in vivo, while more stable diphenyl-s-tetrazines can form conjugates with improved in vivo stability. thno.org
Studies have investigated the stability of various tetrazines under physiological conditions. For example, some tetrazine derivatives have been shown to be relatively stable, maintaining over 85% of their structure in phosphate-buffered saline (PBS) for 10 hours at 37°C. mdpi.com In contrast, other tetrazines, like dimethyltetrazine and dipyridyl-tetrazine, have shown significant hydrolysis in PBS over a similar timeframe. mdpi.com The stability of tetrazine conjugates is also crucial. For example, a benzonorbornadiene derivative was found to be stable in a PBS-serum mixture for 7 days. mdpi.com
The table below summarizes findings from various studies on the stability of tetrazines and their conjugates in different biological contexts.
| Compound/Conjugate | Condition | Stability Finding |
| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~50% hydrolysis within 14 hours. mdpi.com |
| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | Half-life of 9.6 hours. mdpi.com |
| Alkyl- or pyridinyl-substituted tetrazines | Phosphate-buffered saline (PBS) at 37°C | Maintained over 85% integrity for 10 hours. mdpi.com |
| 7-Acetamide-benzonorbornadiene | PBS-serum (1:1, v/v) | Stable for 7 days with no product release observed. mdpi.com |
| Tetrazine 1 | DMSO/H₂O with 5 mM GSH | 77% of the compound remained after 3 days. rsc.org |
| ¹⁸F-labeled sTCO derivative (¹⁸F-9) | 1X PBS | Radiopurity remained at 97.5% and 97.3% at 1 and 2 hours, respectively. thno.org |
| ¹⁸F-labeled sTCO derivative (¹⁸F-9) | Fetal bovine serum | 74% radiochemical purity retained after 1 hour. thno.org |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Tetrazine-polyethylene glycol (4)-amine hydrochloride salt |
| TCO | trans-Cyclooctene |
| CuAAC | Copper-catalyzed azide-alkyne cycloaddition |
| SPAAC | Strain-promoted azide-alkyne cycloaddition |
| PBS | Phosphate-buffered saline |
| DMSO | Dimethyl sulfoxide (B87167) |
| GSH | Glutathione |
| sTCO | Strained trans-cyclooctene |
| IEDDA | Inverse electron-demand Diels-Alder |
| RGD-Tz | Arginylglycylaspartic acid-tetrazine conjugate |
| BNBD | Benzonorbornadiene |
| PEG-tetrazine | Polyethylene (B3416737) glycol-tetrazine |
| Dox | Doxorubicin (B1662922) |
| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |
| MMAE | Monomethyl auristatin E |
| BCN | Bicyclo[6.1.0]nonyne |
Advanced Bioconjugation Methodologies Employing Tetrazine Peg4 Amine Hcl Salt
Site-Specific Bioconjugation Strategies
The ability to modify biomolecules at specific, predetermined sites is crucial for preserving their function and generating homogenous conjugates. Tetrazine-PEG4-amine HCl salt is instrumental in several cutting-edge strategies to achieve such precision.
Genetically Encoded Dienophile Approaches for Targeted Conjugation
A powerful strategy for achieving site-specific protein labeling involves the genetic encoding of non-canonical amino acids (ncAAs) bearing a dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO) group. researchgate.netnih.govcancer.gov This approach utilizes the cell's own translational machinery to incorporate the dienophile-containing amino acid at a specific site in a protein, dictated by the placement of a unique codon (e.g., the amber stop codon, TAG) in the gene of interest. researchgate.netnih.govcancer.gov An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize this unique codon and insert the desired ncAA during protein synthesis.
Once the protein is expressed with the TCO group at a defined position, this compound can be introduced. The tetrazine moiety of the linker will then rapidly and specifically react with the genetically encoded TCO group via the iEDDA cycloaddition. researchgate.net This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native cellular processes. conju-probe.comvectorlabs.com This method allows for the attachment of any molecule that has been pre-functionalized with Tetrazine-PEG4-amine to a specific site on the target protein. The primary amine of the Tetrazine-PEG4-amine linker can be readily coupled to a wide range of payloads, including fluorophores, drugs, or other biomolecules, prior to the final ligation step.
The kinetics of the tetrazine-TCO ligation are a key advantage of this methodology. Second-order rate constants for this reaction are among the fastest known in bioorthogonal chemistry, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. nih.govbiorxiv.orgbroadpharm.com This high reaction rate allows for efficient labeling at very low concentrations of reactants, which is crucial for in vitro and in vivo applications. vectorlabs.combroadpharm.com
Table 1: Comparison of Second-Order Rate Constants for Various Bioorthogonal Reactions
| Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Tetrazine Ligation | trans-cyclooctene (TCO) | Tetrazine | 800 - 30,000 iris-biotech.de |
| SPAAC | Cyclooctyne | Azide (B81097) | ~1 nih.gov |
| Staudinger Ligation | Phosphine (B1218219) | Azide | ~0.002 |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine (B178648) | 10⁻² - 10⁻³ |
Chemoenzymatic Conjugation Techniques
Chemoenzymatic methods combine the high selectivity of enzymatic reactions with the versatility of chemical modifications. These techniques can be used to install a reactive handle, such as a tetrazine, onto a biomolecule in a site-specific manner. For instance, enzymes like sortase A (SrtA) can be used to ligate a peptide containing a tetrazine moiety to a specific recognition sequence engineered into a target protein. nih.gov
In a typical sortase-mediated ligation, SrtA recognizes a specific C-terminal sorting signal (e.g., LPXTG) on the target protein. The enzyme cleaves the peptide bond between the threonine and glycine residues and forms a thioester intermediate. This intermediate then reacts with an N-terminal glycine-containing nucleophile, which can be a peptide or small molecule pre-functionalized with Tetrazine-PEG4-amine. nih.gov This results in the formation of a new peptide bond, effectively and site-specifically labeling the target protein with the tetrazine linker.
Another enzymatic approach involves the use of ligases such as lipoic acid protein ligase A (LplA). nih.gov LplA can be used to attach tetrazine-derivatized substrates to a specific peptide recognition tag on a protein of interest. This method offers high efficiency and specificity, further expanding the toolbox for site-specific protein modification with tetrazines. nih.gov Once the tetrazine moiety is installed, it can be used for subsequent bioorthogonal ligation with a TCO-functionalized molecule of interest.
Conjugation to Diverse Biomolecular Classes
The versatility of this compound extends to its ability to functionalize a wide range of biomolecules beyond proteins.
Protein and Antibody Conjugation Methodologies (e.g., Antibody-Drug Conjugate Linker Design)
This compound is widely utilized as a cleavable linker in the construction of antibody-drug conjugates (ADCs). glpbio.commedchemexpress.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells, and upon internalization, the linker is cleaved, releasing the drug and killing the cancer cell.
The primary amine of Tetrazine-PEG4-amine can be conjugated to a cytotoxic drug, while the tetrazine moiety can be used to attach the drug-linker construct to an antibody that has been pre-functionalized with a TCO group. This modular approach allows for the rapid and efficient generation of ADCs with a defined drug-to-antibody ratio (DAR). The hydrophilic PEG4 spacer in the linker can improve the pharmacokinetic properties of the ADC. axispharm.com
Recent research has also explored the in vivo "clicking" of antibodies and ADCs for dual-targeting strategies. biorxiv.org In this approach, an antibody conjugated with TCO and another antibody or ADC conjugated with tetrazine are administered sequentially. The two components then react in vivo via the tetrazine ligation to form a dual-targeting complex at the tumor site, potentially enhancing therapeutic efficacy. biorxiv.org
Table 2: Applications of Tetrazine-PEG4-amine in Protein and Antibody Conjugation
| Application | Biomolecule | Key Feature of Tetrazine-PEG4-amine | Research Finding |
|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibody | Cleavable linker, versatile conjugation handle | Enables the synthesis of homogenous ADCs with controlled drug loading. glpbio.commedchemexpress.com |
| In Vivo Dual Targeting | Antibodies and ADCs | Bioorthogonal reactivity | Allows for the in vivo formation of dual-targeting antibody complexes to enhance tumor targeting and efficacy. biorxiv.org |
| Fluorescent Labeling | Proteins | High reaction kinetics | Facilitates rapid and specific labeling of proteins for imaging applications. conju-probe.com |
Peptide and Oligonucleotide Functionalization
The functionalization of peptides and oligonucleotides with moieties that can enhance their therapeutic potential or facilitate their study is of great interest. This compound provides a convenient handle for such modifications. The amine group can be readily coupled to peptides during solid-phase synthesis or to oligonucleotides via standard phosphoramidite chemistry.
A significant application in this area is in pretargeted imaging and therapy. nih.gov For example, an oligonucleotide-based targeting agent, such as a spherical nucleic acid (SNA), can be functionalized with TCO. nih.gov This TCO-modified SNA is administered and allowed to accumulate at the target site. Subsequently, a diagnostic or therapeutic agent, such as a radionuclide for PET imaging, is attached to a tetrazine derivative and administered. The tetrazine and TCO moieties rapidly react in vivo, leading to the accumulation of the imaging or therapeutic agent at the target site. nih.gov This pretargeting strategy can significantly improve the signal-to-background ratio in imaging and reduce off-target toxicity in therapy.
Carbohydrate and Lipid Labeling Strategies
The principles of tetrazine-TCO ligation can also be applied to the labeling and tracking of other important classes of biomolecules, such as carbohydrates and lipids. For instance, glycans can be metabolically labeled with a TCO-containing sugar analog. Cells will incorporate this analog into their surface glycans, displaying TCO groups that can then be targeted with a tetrazine-functionalized probe. A study has demonstrated the use of a tetrazine glycoconjugate for pretargeted PET imaging. nih.gov
Similarly, lipids and lipid assemblies like liposomes can be functionalized for targeted delivery and imaging applications. nih.govkcl.ac.uk Liposomes can be prepared to include lipids that are conjugated to TCO moieties on their surface. These TCO-functionalized liposomes can then be used in pretargeting strategies, where a tetrazine-labeled imaging agent or therapeutic drug is administered separately and reacts with the liposomes at the target site. nih.govkcl.ac.uk This approach has been successfully used for the pretargeted PET imaging of liposomal nanomedicines. nih.gov The amine group of Tetrazine-PEG4-amine can be used to attach it to lipid head groups or to modify carbohydrates.
Nanomaterial and Surface Functionalization
The ability to modify surfaces with high specificity and efficiency is crucial for the development of advanced materials in diagnostics, therapeutics, and material science. This compound facilitates the covalent attachment of biomolecules and other functionalities to a variety of surfaces through the inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction. rsc.orgrsc.org This bioorthogonal click chemistry approach allows for the precise engineering of material surfaces with desired biological or chemical properties. nih.govrsc.org
The functionalization of polymers and hydrogels with bioactive molecules is a key strategy in creating materials for tissue engineering, drug delivery, and diagnostics. rsc.org this compound can be employed to introduce tetrazine moieties onto polymer backbones or hydrogel networks. These tetrazine-functionalized materials can then readily react with molecules bearing a strained alkene, such as trans-cyclooctene (TCO), enabling the stable conjugation of proteins, peptides, or nucleic acids. acs.orgudel.edu
For instance, hydrogels can be formed in situ by mixing a multi-arm PEG functionalized with tetrazine and a crosslinker containing norbornene groups. acs.orgmdpi.com This method allows for the encapsulation of cells within the hydrogel matrix under biocompatible conditions. acs.org The resulting hydrogels can be further modified by introducing tetrazine-reactive moieties to attach signaling molecules or adhesion peptides, thereby creating a more biologically relevant microenvironment. biomaterials.orgnih.gov The fast kinetics of the tetrazine ligation are particularly advantageous for creating hydrogel microfibers through interfacial polymerization, a technique that mimics the fibrous structures of the natural extracellular matrix. nih.gov
Table 1: Examples of Polymer and Hydrogel Functionalization using Tetrazine Ligation
| Polymer/Hydrogel Base | Functionalization Strategy | Application |
| Poly(ethylene glycol) (PEG) | Crosslinking with dinorbornene peptide | 3D Cell Culture |
| Alginate | Functionalization with norbornene, followed by crosslinking with a diselenide-containing tetrazine linker | NIR-light triggered drug release |
| Poly(L-glutamic acid) | Modification with norbornene and crosslinking with tetrazine-functionalized four-arm PEG | Localized cisplatin delivery |
The surface properties of nanoparticles and liposomes are critical determinants of their in vivo behavior, including circulation time, biodistribution, and cellular uptake. nih.govuni-marburg.de this compound provides a powerful method for the precise and covalent modification of these nanomaterials. rsc.orgrsc.org By first introducing a TCO-bearing lipid or polymer into the nanoparticle or liposome formulation, the surface can be readily functionalized by the addition of a tetrazine-modified ligand, such as an antibody or targeting peptide, via the IEDDA reaction. researchgate.netmonash.edu
This post-functionalization strategy offers several advantages. It allows for the independent optimization of the nanoparticle core and its surface functionality. Furthermore, the high efficiency and specificity of the tetrazine ligation ensure a high degree of control over the density and orientation of the conjugated ligands, which can be crucial for achieving optimal targeting and therapeutic efficacy. nih.govresearchgate.net This approach has been successfully used to attach targeting moieties to liposomes for cancer therapy and to functionalize nanoparticles for diagnostic imaging applications. nih.gov
Table 2: Research Findings on Nanoparticle and Liposome Surface Modification
| Nanomaterial | Surface Ligand | Research Finding |
| Liposomes | Folate | Increased cellular uptake in folate receptor-overexpressing cells. dovepress.com |
| Magnetic Nanoparticles | TCO-modified antibodies | Enhanced detection of circulating microvesicles from glioblastoma patient blood. rsc.org |
| Polymer Nanoparticles | Doxorubicin (B1662922) (prodrug) | Targeted tumor therapy through in situ drug activation. rsc.org |
The development of sensitive and specific biosensors and microarrays relies on the controlled immobilization of capture probes, such as antibodies or oligonucleotides, onto a solid support. nih.gov Tetrazine ligation offers a robust and efficient method for achieving this. nih.gov Surfaces can be functionalized with a strained alkene, and then probes modified with this compound can be precisely patterned onto the surface.
The bioorthogonal nature of the tetrazine-TCO reaction allows for the immobilization of delicate biomolecules under mild conditions, preserving their biological activity. nih.gov This has been demonstrated in the development of microelectrode arrays where tetrazine probes were used to create novel redox-active surfaces for biosensing applications. nih.gov The fast reaction kinetics also enable rapid and high-throughput fabrication of microarrays for various diagnostic and research applications. frontiersin.org
Optimization of Linker Design and Spacer Effects
The PEG4 spacer in this compound imparts hydrophilicity to the molecule, which is generally beneficial for bioconjugation reactions in aqueous environments. conju-probe.comcreative-biolabs.com The length of the PEG chain can have a profound effect on the properties of the final conjugate. nih.gov
Longer PEG chains can:
Increase Hydrophilicity and Solubility : This is particularly important when working with hydrophobic molecules or large biomolecular complexes. nih.gov
Reduce Steric Hindrance : A longer spacer can provide greater separation between the conjugated molecules, minimizing potential interference with their biological function. researchgate.net
Enhance In Vivo Circulation Time : For therapeutic and diagnostic agents, PEGylation is a well-established strategy to reduce renal clearance and recognition by the immune system, thereby prolonging their presence in the bloodstream. nih.govrsc.org
However, excessively long PEG chains can sometimes lead to decreased binding affinity or cellular uptake. nih.govdovepress.com Therefore, the optimal PEG chain length often needs to be determined empirically for each specific application. Studies have shown that while longer PEG linkers on antibody-TCO conjugates can improve the efficiency of TCO grafting, they may also decrease the reactivity towards tetrazine probes, potentially due to conformational effects. nih.gov
Table 3: Impact of PEG Chain Length on Conjugate Properties
| Property | Effect of Increasing PEG Chain Length | Reference Finding |
| Solubility | Generally increases | Hydrophilic PEG spacer enhances solubility in aqueous buffers. conju-probe.comvectorlabs.com |
| Steric Hindrance | Generally decreases | Longer PEG chains can reduce steric hindrance between conjugated molecules. researchgate.net |
| In Vivo Circulation | Generally increases | PEGylation is a known strategy to prolong circulation time. nih.gov |
| Reactivity | Can decrease | Longer PEG linkers on antibody-TCO conjugates showed decreased signal intensity with a tetrazine probe. nih.gov |
In many applications, particularly in drug delivery, it is desirable to have a linker that is stable in circulation but can be cleaved at the target site to release the active molecule. nih.govnih.gov Disulfide bonds are a common type of cleavable linker that are stable in the oxidative environment of the bloodstream but are readily reduced and cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione. broadpharm.com
Tetrazine-PEG4-amine derivatives incorporating a disulfide bond within the linker have been developed. axispharm.comconju-probe.com These reagents, such as Tetrazine-PEG4-SS-amine, allow for the conjugation of a molecule of interest via the amine group and subsequent attachment to a TCO-modified target via the tetrazine moiety. axispharm.com The resulting conjugate is stable until it encounters a reducing environment, at which point the disulfide bond is cleaved, releasing the payload. creative-biolabs.comconju-probe.com This strategy has been explored for the development of antibody-drug conjugates (ADCs) where the cytotoxic drug is released specifically within the target cancer cells, minimizing off-target toxicity. medchemexpress.combutler.edursc.org
Table 4: Characteristics of Disulfide-Containing Tetrazine Linkers
| Linker | Key Feature | Mechanism of Cleavage | Potential Application |
| Tetrazine-SS-Biotin | Contains a biotin (B1667282) group for affinity purification and a cleavable disulfide bond. | Reduction by agents like DTT or glutathione. | Reversible bioconjugation and affinity chromatography. creative-biolabs.com |
| Tetrazine-SS-NHS ester | Features an NHS ester for reaction with primary amines and a cleavable disulfide bond. | Reduction by agents like DTT, GSH, or TCEP. | Site-specific labeling of proteins with a cleavable linker. conju-probe.com |
| Tetrazine-PEG4-SS-amine | Combines a tetrazine, a PEG spacer, a disulfide bond, and a primary amine. | Redox-sensitive cleavage in a reducing environment. | Controlled release in drug delivery systems. axispharm.com |
Research Applications of Tetrazine Peg4 Amine Hcl Salt in Chemical Biology and Pre Clinical Biomedical Science
Development of Molecular Probes for Imaging and Sensing
Tetrazine-PEG4-amine HCl salt is a heterobifunctional linker that has become a important tool in the development of advanced molecular probes for biological imaging and sensing. creative-biolabs.com Its structure is uniquely suited for these applications, featuring a primary amine for conjugation to biomolecules or surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance aqueous solubility, and a tetrazine moiety for highly specific and rapid bioorthogonal reactions. conju-probe.comvectorlabs.com The key reaction, an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene like trans-cyclooctene (B1233481) (TCO), proceeds with exceptionally fast kinetics under mild, physiological conditions without the need for a catalyst. conju-probe.comconju-probe.com This chemoselective ligation is central to its use in creating sophisticated probes for visualizing and detecting biological processes. conju-probe.com
The unique properties of the tetrazine-TCO ligation are leveraged in the design of fluorogenic probes for high-contrast cellular imaging. nih.gov In this "turn-on" system, the tetrazine ring often quenches the fluorescence of a nearby fluorophore. Upon the rapid and specific iEDDA reaction with a TCO-modified target molecule within a cell, the tetrazine is consumed, its quenching effect is eliminated, and a strong fluorescent signal is produced. nih.govfrontiersin.org This mechanism provides a high signal-to-noise ratio, as the probe is only fluorescent at the site of the reaction, minimizing background noise from unbound probes. frontiersin.org
This strategy allows researchers to visualize specific biomolecules, such as proteins, glycans, or nucleic acids, that have been metabolically or genetically labeled with a TCO group. frontiersin.org These fluorogenic tetrazine probes have been successfully applied in advanced imaging techniques, including confocal microscopy and flow cytometry, to study the dynamics of subcellular structures like mitochondria, lysosomes, and the nucleus in living cells. nih.gov
Table 1: Components of a Tetrazine-Based Fluorogenic Imaging Probe System
| Component | Function | Example |
|---|---|---|
| Targeting Moiety | A molecule (e.g., protein, lipid) metabolically labeled with a bioorthogonal handle. | TCO-modified protein |
| Probe Molecule | Contains the tetrazine linker conjugated to a reporter molecule. | Fluorophore-Tetrazine-PEG4-amine |
| Fluorophore | A molecule that emits light upon excitation, often quenched by the adjacent tetrazine. | Coumarin, Near-infrared (NIR) dyes |
| Linker | Connects the fluorophore to the tetrazine and enhances solubility. | this compound |
In nuclear medicine research, this compound is instrumental in pretargeted imaging strategies for PET and SPECT. conju-probe.comconju-probe.com The pretargeting approach is a two-step method designed to overcome the slow pharmacokinetics of large targeting vectors like monoclonal antibodies, thereby improving image contrast and reducing the radiation dose to non-target tissues. nih.gov
First, a TCO-modified antibody is administered, which is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream over hours or days. nih.gov In the second step, a small, radiolabeled tetrazine molecule, which clears rapidly from the body, is injected. nih.gov This radiotracer swiftly travels through the circulation and, upon reaching the target site, undergoes a bioorthogonal "click" reaction with the TCO-tagged antibody, effectively delivering the radioisotope to the target. nih.govrsc.org The amine group on the Tetrazine-PEG4-amine linker is used to attach a chelator, such as DOTA, which securely holds a diagnostic radioisotope. medchemexpress.com This strategy has been explored with various radionuclides for both PET and SPECT applications. conju-probe.comconju-probe.com
Table 2: Radionuclides Used in Tetrazine-Based Pretargeted Imaging Research
| Radioisotope | Imaging Modality | Half-life | Key Characteristics |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | PET | ~110 minutes | Low positron energy, widely available. nih.gov |
| Gallium-68 (⁶⁸Ga) | PET | ~68 minutes | Generator-produced, mild labeling conditions. rsc.org |
| Copper-64 (⁶⁴Cu) | PET | ~12.7 hours | Longer half-life allows for imaging of slower biological processes. nih.gov |
| Zirconium-89 (⁸⁹Zr) | PET | ~78.4 hours | Very long half-life suitable for tracking antibodies over several days. nih.gov |
| Technetium-99m (⁹⁹mTc) | SPECT | ~6 hours | Most commonly used SPECT isotope due to ideal gamma energy and availability. |
| Indium-111 (¹¹¹In) | SPECT | ~2.8 days | Longer half-life suitable for imaging processes that occur over several days. nih.gov |
The tetrazine-TCO ligation is a powerful tool for bioorthogonal tagging in preclinical in vivo imaging models. nih.gov Its biocompatibility and high selectivity mean the reaction can occur within a living organism without interfering with native biological processes. conju-probe.comconju-probe.com This enables researchers to specifically label and visualize molecules in their natural context.
Pretargeted radioimaging, as described in the previous section, is a primary example of this application in animal models. frontiersin.orgnih.gov Furthermore, this chemistry is used with near-infrared (NIR) fluorescent probes. nih.gov NIR light can penetrate tissue more deeply than visible light, allowing for non-invasive imaging in small animal models. nih.gov By labeling a target with TCO and injecting a tetrazine-NIR dye conjugate, researchers can track the location and concentration of specific biomolecules or cells in real-time. frontiersin.orgnih.gov
The principles of the tetrazine-TCO reaction are being applied to develop novel biosensors. The concept of in situ click chemistry involves bringing two reactive partners (a tetrazine-functionalized probe and a TCO-functionalized probe) into close proximity, driven by their mutual binding to a biological target such as a specific protein or nucleic acid sequence. This proximity-induced reaction, which would not occur efficiently at the low concentrations used if the target were absent, leads to the formation of a new molecule, generating a detectable signal. The extreme speed and efficiency of the tetrazine-TCO ligation make it highly suitable for detecting low-abundance targets in complex biological samples. conju-probe.com
Targeted Delivery and Theranostic Agent Research (Pre-clinical)
Beyond imaging, this compound is a key component in the pre-clinical development of targeted therapeutic and theranostic agents. Its utility as a heterobifunctional linker allows for the precise construction of complex bioconjugates designed to deliver therapeutic payloads specifically to diseased cells, minimizing off-target toxicity. conju-probe.comaxispharm.com
This compound serves as an advanced ADC linker for creating site-specific antibody-drug conjugates. medchemexpress.commedchemexpress.com In this application, the primary amine of the linker is first conjugated to a potent cytotoxic drug. Separately, a monoclonal antibody is modified at a specific site with a TCO group. The drug-linker construct is then "clicked" onto the TCO-modified antibody via the tetrazine-TCO reaction.
This bioorthogonal conjugation method offers significant advantages over traditional ADC manufacturing, allowing for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation. The hydrophilic PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the final ADC construct. conju-probe.comvectorlabs.com This precise engineering leads to more homogeneous ADC products, which is a critical factor in developing safer and more effective targeted cancer therapies. medchemexpress.com
Table 3: Components of an ADC Assembled via Tetrazine-TCO Ligation
| Component | Function | Example Material |
|---|---|---|
| Antibody | Targets a specific antigen on the surface of cancer cells. | TCO-modified Trastuzumab |
| Linker | Connects the antibody to the cytotoxic drug; contains the reactive tetrazine moiety. | This compound |
| Payload (Drug) | A potent cytotoxic agent that kills the target cell. | Monomethyl auristatin E (MMAE) |
Research in Targeted Drug Delivery Systems Utilizing Tetrazine Ligation
The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, commonly referred to as tetrazine ligation, has emerged as a powerful tool in the development of sophisticated targeted drug delivery systems. acs.orgescholarship.org This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently within complex biological environments at low concentrations. acs.orgaxispharm.com this compound is a heterobifunctional linker that plays a crucial role in these systems, featuring a tetrazine moiety for the click reaction and a primary amine for conjugation to other molecules. conju-probe.comcreative-biolabs.com The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances solubility in aqueous buffers and reduces steric hindrance. conju-probe.comaxispharm.com
A prominent strategy in this field is the "click-to-release" system for prodrug activation. nih.gov In this approach, a potent therapeutic agent is chemically modified with a dienophile, such as a trans-cyclooctene (TCO), rendering it temporarily inactive. acs.orgescholarship.org Concurrently, a targeting moiety, like a monoclonal antibody specific to a tumor antigen, is conjugated with a tetrazine derivative. acs.org When the inactive TCO-caged drug is administered systemically, it remains inert until it encounters the tetrazine-functionalized antibody concentrated at the target site (e.g., a tumor). The ensuing rapid tetrazine ligation triggers a chemical rearrangement that cleaves the linker and releases the active drug in high concentrations precisely where it is needed, thereby minimizing systemic toxicity and sparing healthy tissues. acs.orgescholarship.orgnih.gov
Pre-clinical research has demonstrated the viability of this strategy. For instance, doxorubicin (B1662922), a potent chemotherapeutic with significant side effects, has been successfully used in such a system. acs.orgescholarship.org In these studies, a TCO-modified doxorubicin conjugate remained inactive until its release was triggered by tetrazine motifs localized on tumor cell surfaces via antibody conjugates. acs.orgescholarship.org Another innovative approach involves embedding a tetrazine-functionalized hydrogel near a tumor site. This hydrogel acts as a "capture" agent, reacting with a systemically administered TCO-caged prodrug to facilitate localized "release" of the active chemotherapeutic. acs.orgescholarship.org This method has shown improved therapeutic outcomes in mouse models of human sarcoma compared to conventional doxorubicin administration. escholarship.org
Table 1: Examples of Tetrazine Ligation in Targeted Drug Delivery This table is interactive and can be sorted by clicking on the column headers.
| Targeting Strategy | Dienophile-Drug Conjugate | Tetrazine Carrier | Release Mechanism | Pre-clinical Model | Reference |
|---|---|---|---|---|---|
| Antibody-Directed | TCO-Doxorubicin | Antibody-Tetrazine | Click-to-Release | Animal Models | acs.org, escholarship.org |
| Localized Capture | TCO-Doxorubicin | Tetrazine-Hydrogel | Click-to-Release | Mouse Sarcoma Model | acs.org, escholarship.org |
Pre-targeting Strategies for Enhanced Therapeutic Index in Pre-clinical Models
Pre-targeting is an advanced, multi-step strategy designed to overcome the limitations of conventional radioimmunotherapy (RIT), where the slow pharmacokinetics of radiolabeled antibodies lead to high radiation doses to healthy tissues. acs.orgresearchgate.net By decoupling the targeting and therapeutic steps, pre-targeting significantly enhances the therapeutic index—the ratio of the dose that produces a therapeutic effect to the dose that causes toxicity. acs.orgnih.gov The exceptionally fast reaction rate of the tetrazine-TCO ligation makes it an ideal chemical tool for this purpose. researchgate.netnih.gov
The pre-targeting workflow involves two main steps. First, a tumor-targeting monoclonal antibody (mAb) conjugated with a TCO moiety is administered. acs.org This mAb is allowed to circulate for an extended period (hours to days) to ensure maximal accumulation at the tumor site and clearance of unbound antibodies from the bloodstream. acs.orgresearchgate.net In the second step, a small, rapidly clearing molecule carrying a potent payload—such as a therapeutic radionuclide chelated to a tetrazine—is injected. acs.org This radiolabeled tetrazine swiftly finds and reacts with the TCO-tagged antibodies at the tumor, while any excess, unbound radiotracer is rapidly excreted from the body, minimizing off-target radiation exposure. acs.orgnih.gov
This strategy has been successfully validated in several pre-clinical models for both imaging (pre-targeted PET) and therapy (pre-targeted radioimmunotherapy, or PRIT). nih.govrsc.org For example, a PRIT study in mice with human pancreatic cancer xenografts used a CA19.9-targeting antibody-TCO conjugate followed by a 177Lu-DOTA-labeled tetrazine. nih.gov The results showed a dose-dependent therapeutic effect that led to the near-complete elimination of tumor tissue at higher activities, demonstrating the efficacy of the approach. nih.gov Similarly, pre-targeted SPECT imaging using an 111In-DOTA-labeled tetrazine has shown promising tumor accumulation and high tumor-to-muscle activity ratios. nih.gov These studies underscore the potential of tetrazine ligation-based pre-targeting to deliver higher, more effective radiation doses to tumors while significantly reducing collateral damage to healthy organs. acs.orgnih.gov
Table 2: Pre-clinical Studies in Tetrazine-Based Pre-targeting This table is interactive and can be sorted by clicking on the column headers.
| Application | Targeting Agent | Radionuclide-Tetrazine | Key Finding | Animal Model | Reference |
|---|---|---|---|---|---|
| Therapy (PRIT) | 5B1-TCO (anti-CA19.9) | 177Lu-DOTA-Tetrazine | Dose-dependent tumor elimination | Pancreatic Cancer Xenograft | nih.gov |
| Imaging (SPECT) | CC49-TCO (anti-TAG72) | 111In-DOTA-Tetrazine | High tumor-to-muscle ratio | N/A | nih.gov |
| Imaging (PET) | huA33-TCO | 64Cu-Tetrazine | High-contrast images, low radiation dose | Colorectal Cancer | nih.gov |
Chemical Tools for Studying Biological Processes
Cell Surface Modification and Cell-Cell Interaction Studies (e.g., Chemical Cell Glue)
The specificity and biocompatibility of the tetrazine ligation enable precise chemical modification of live cell surfaces, providing a powerful method for studying cellular interactions. This compound can be used to engineer cell surfaces with tetrazine functionalities. These modified cells can then be "clicked" to cells bearing a complementary TCO tag.
This strategy effectively creates a "chemical cell glue," allowing researchers to control and observe cell-cell adhesion with high spatiotemporal resolution. By conjugating different cell types, researchers can construct artificial tissues or study the dynamics of cell-cell recognition and signaling pathways in a controlled manner. The amine functionality of the linker allows for its attachment to cell surface proteins, while the tetrazine group is poised for reaction. This tool opens up avenues for investigating fundamental processes in developmental biology, immunology, and tissue engineering by enabling the assembly of defined cellular architectures.
Protein Labeling and Proteomics Research Applications
This compound is a valuable heterobifunctional tool for chemical proteomics, facilitating the labeling, identification, and functional analysis of proteins. conju-probe.comnih.govresearchgate.net The primary amine on the linker can be covalently attached to proteins via their carboxyl groups (e.g., on aspartic or glutamic acid residues) or other reactive sites using standard bioconjugation chemistry. This process installs a tetrazine "handle" onto the protein of interest without significantly perturbing its biological function. nih.gov
Once tagged, the tetrazine-modified protein can undergo a highly selective and rapid IEDDA reaction with a TCO-functionalized reporter molecule. conju-probe.comacs.org This reporter can be a fluorophore for imaging applications, a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry, or an affinity probe for activity-based protein profiling (ABPP). nih.govnih.gov The fast kinetics of the tetrazine ligation are particularly advantageous in proteomics, as they allow for efficient labeling even at the low protein concentrations typically found in biological samples. conju-probe.comresearchgate.net This approach has been widely used to visualize protein localization in live cells, identify the targets of bioactive small molecules, and profile the activity of specific enzyme families. nih.govresearchgate.net
Table 3: Workflow for Tetrazine-Based Protein Labeling This table is interactive and can be sorted by clicking on the column headers.
| Step | Description | Reagents | Purpose | Downstream Application |
|---|---|---|---|---|
| 1. Protein Tagging | Covalent attachment of the tetrazine handle to the target protein. | This compound, EDC/NHS | Installs a bioorthogonal handle. | Target preparation. |
| 2. Bioorthogonal Ligation | The tagged protein is incubated with a reporter molecule. | TCO-functionalized fluorophore or biotin | Specific and covalent labeling of the target. | Signal generation or affinity capture. |
Nucleic Acid and Glycan Modification for Functional Studies
The application of tetrazine ligation extends to the modification and study of other essential biomolecules, including nucleic acids and glycans. Functional studies of DNA, RNA, and glycans often require their specific labeling to track their synthesis, localization, and interactions within living systems.
For nucleic acid research, metabolic labeling can be employed. Cells are cultured with nucleoside analogs that contain a dienophile, such as 5-vinyluridine (B14088465) (VrU). frontiersin.org These analogs are incorporated into newly synthesized RNA or DNA during cellular processes. The incorporated dienophile then serves as a reactive partner for a tetrazine-functionalized probe, which can be derived from this compound and conjugated to a reporter molecule. This method allows for the imaging of nascent nucleic acids in tumor tissues and living mice, providing insights into cell division and proliferation. frontiersin.org
A similar strategy applies to glycans. Cells can be treated with unnatural, TCO-modified monosaccharides, which are metabolized and integrated into cell-surface glycans. These chemically tagged glycans can then be visualized or isolated by reacting them with a tetrazine-conjugated probe, enabling the study of glycan trafficking and their roles in cell signaling and disease.
Enzyme Activity Modulation and Probe Design Principles
Tetrazine chemistry offers sophisticated methods for designing "smart" probes and modulating enzyme activity with high precision. nih.gov A key principle in probe design is the use of tetrazine as a fluorescence quencher. mdpi.comnih.gov When a fluorophore is placed in close proximity to a tetrazine ring, its fluorescence is suppressed through mechanisms like through-bond energy transfer (TBET) or internal charge transfer (ICT). nih.gov This creates a "turn-off" state. Upon the IEDDA reaction with a TCO, the tetrazine's electronic structure is fundamentally altered, eliminating its quenching ability and causing a significant, rapid "turn-on" of fluorescence. mdpi.comresearchgate.net This fluorogenic response allows for no-wash, low-background imaging of biological targets in live cells. mdpi.comnih.gov
This on/off switching capability can also be harnessed to control biological activity. For example, a potent enzyme inhibitor can be "caged" with a TCO group, rendering it inactive. The enzyme can function normally until a tetrazine-containing molecule is introduced. The subsequent bioorthogonal reaction uncages the inhibitor at a specific time and location, allowing researchers to study the acute effects of enzyme inhibition. nih.gov Conversely, a crucial amino acid in an enzyme's active site can be blocked with a TCO-caged protecting group. The enzyme remains dormant until activated by the addition of a tetrazine reagent, which removes the cage and restores catalytic function. nih.gov These methods provide powerful, chemically-controlled tools for dissecting complex biological processes.
Table 4: Design Principles for Tetrazine-Based Probes This table is interactive and can be sorted by clicking on the column headers.
| Principle | Mechanism | State 1 (Pre-Reaction) | State 2 (Post-Reaction) | Application | Reference |
|---|---|---|---|---|---|
| Fluorogenic Probes | Fluorescence Quenching (e.g., TBET, ICT) | Tetrazine quenches fluorophore (Fluorescence OFF) | Tetrazine reacts, quenching is removed (Fluorescence ON) | No-wash live-cell imaging | mdpi.com, nih.gov |
Emerging Research Directions and Future Perspectives
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Microwave-Assisted Synthesis)
The synthesis of tetrazine-containing molecules, including PEGylated derivatives, is continually evolving to improve efficiency, yield, and scalability. While specific protocols for Tetrazine-PEG4-amine HCl salt are often proprietary, broader trends in the synthesis of bioorthogonal reagents point towards the adoption of advanced methodologies.
Flow Chemistry: Continuous flow chemistry has been increasingly employed for the synthesis of novel bioorthogonal reagents, including s-tetrazines. researchgate.net This methodology offers several advantages over traditional batch synthesis, such as enhanced reaction control, improved safety for handling potentially unstable intermediates, and the potential for streamlined scale-up. The photochemical flow-reaction used to efficiently prepare trans-cyclooctenes, a key reaction partner for tetrazines, highlights the power of this approach in the broader context of bioorthogonal chemistry. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted synthesis is another powerful technique being explored to accelerate the synthesis of complex organic molecules, including heterocyclic compounds like tetrazines. This method can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. While direct, published examples for this compound are scarce, the application of microwave-assisted N-arylation and other coupling reactions in related chemical spaces suggests its potential utility in optimizing the synthesis of functionalized tetrazine precursors. acs.orgglycomindsynth.com The integration of these advanced synthetic techniques is poised to make complex linkers like Tetrazine-PEG4-amine more accessible and cost-effective for broader research and preclinical applications.
Exploration of Novel Dienophiles and Bioorthogonal Reaction Systems
The efficacy of this compound is intrinsically linked to the reactivity of its dienophile partner in the iEDDA reaction. Research is actively focused on developing new dienophiles with enhanced reaction kinetics, stability, and novel functionalities.
The most common dienophiles are strained alkenes and alkynes. researchgate.net Trans-cyclooctene (B1233481) (TCO) derivatives are particularly prominent due to their exceptionally high reactivity with tetrazines. nih.gov Computational design has led to the development of highly strained TCO variants, such as (E)-bicyclo[6.1.0]non-4-ene with a cis-ring fusion, which is forced into a 'half-chair' conformation. nih.gov This engineered strain significantly accelerates the ligation reaction. nih.gov
Beyond TCOs, researchers are expanding the toolkit of dienophiles to include:
Norbornenes: These are highly reactive dienophiles used in a variety of applications, including the formation of hydrogels and the development of tetrazine-mediated transfer reactions. nih.govchinesechemsoc.org
Cyclopropenes: The small size of methylcyclopropene makes it an efficient dienophile that minimizes steric hindrance, allowing it to serve as a metabolic reporter group to probe biological dynamics. chinesechemsoc.org
Bicyclononynes (BCN): These strained alkynes also serve as effective dienophiles for tetrazine ligations. mdpi.com
The development of these novel dienophiles not only serves to increase reaction speeds but also to create new bioorthogonal systems. For instance, the reaction between a tetrazine and a norbornadiene derivative can initiate a tetrazine-mediated transfer (TMT) reaction, which involves the initial ligation followed by a retro-Diels-Alder process to release a payload. chinesechemsoc.org This expands the utility of the tetrazine ligation from simple conjugation to triggerable release systems.
| Dienophile Class | Specific Example | Key Feature | Application Highlight | Reference |
|---|---|---|---|---|
| Trans-cyclooctenes (TCO) | (E)-bicyclo[6.1.0]non-4-ene | Highly strained, enhanced reactivity | Rapid bioconjugation | nih.gov |
| Norbornenes | Norbornene-functionalized peptides | High reactivity, versatile | Hydrogel formation, tetrazine-mediated transfer | nih.govchinesechemsoc.org |
| Cyclopropenes | Methylcyclopropene | Small size, minimizes steric hindrance | Metabolic reporting | chinesechemsoc.org |
| Bicyclononynes (BCN) | - | Strained alkyne | Bioorthogonal ligation | mdpi.com |
Computational Design and Predictive Modeling for Tetrazine Reactivity
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of tetrazine-based bioorthogonal reactions. purdue.edu By using methods like Density Functional Theory (DFT), researchers can screen libraries of virtual tetrazine derivatives and predict their reactivity, stability, and selectivity before committing to laborious synthesis. researchgate.netacs.org
Key insights from computational modeling include:
Frontier Molecular Orbital (FMO) Theory: The rate of the iEDDA reaction is largely governed by the energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO). purdue.edu Introducing electron-withdrawing groups onto the tetrazine core lowers the LUMO energy, thereby accelerating the reaction. purdue.eduacs.org
Distortion/Interaction Analysis: This more advanced model has revealed that reactivity is not solely dependent on orbital energies. For certain substituted tetrazines, such as those with sulfone and sulfoxide (B87167) groups, a secondary orbital interaction between the strained alkene and the tetrazine significantly enhances the reaction rate beyond what FMO theory would predict. researchgate.netacs.orgresearchgate.net Furthermore, intramolecular repulsion in some derivatives can pre-distort the tetrazine ring, lowering the activation energy for the cycloaddition without compromising its stability against nucleophiles. nih.gov
These computational approaches allow for the rational design of new tetrazines and dienophiles with tailored reactivity/stability profiles. For example, computation was used to predict that a cis-fused bicyclo[6.1.0]non-4-ene would be 29 times more reactive than the parent trans-cyclooctene, a prediction that was later validated experimentally. nih.gov This predictive power is crucial for developing next-generation bioorthogonal tools for increasingly demanding biological applications.
Expansion into Supramolecular Chemistry and Self-Assembly Systems
The principles of bioorthogonal chemistry are increasingly being merged with supramolecular chemistry to create dynamic and functional materials. Tetrazine-PEG derivatives are playing a key role in this convergence, enabling the formation of ordered structures and self-assembling systems.
A notable advancement is the concept of "controlled molecular assembly," which extends beyond traditional self-assembly. chinesechemsoc.orgchinesechemsoc.org By delivering sub-femtoliter droplets of a poly(ethylene glycol) bis-tetrazine (PEG-bisTz) solution onto a surface, the rapid evaporation of the solvent forces the molecules to assemble into defined structures. chinesechemsoc.orgnsf.gov The final geometry of the assembly, from zero-dimensional dots to three-dimensional structures, is dictated by the initial droplet shape and volume, enabling a form of 3D nanoprinting. chinesechemsoc.orgchinesechemsoc.org
In other applications, tetrazine chemistry is used to drive the formation of larger systems. For example, enzyme-instructed supramolecular self-assembly (EISA) has been used to create systems where an enzyme in a specific cellular environment triggers the self-assembly of precursors, which then accumulate tetrazine moieties in a targeted manner for subsequent reactions. researchgate.net Furthermore, the complexes formed between tetrazines and norbornenes within hydrogels can create supramolecular interactions that contribute to the material's unprecedented hydrolytic stability. purdue.edu These examples demonstrate the potential of using the specific and efficient tetrazine ligation to direct the formation of complex, functional supramolecular architectures.
Opportunities in Multi-Modal Probe Development and Integrated Diagnostics (Pre-clinical)
The high efficiency and bioorthogonality of the tetrazine ligation make it an ideal reaction for constructing multi-modal probes for preclinical imaging and diagnostics. chinesechemsoc.orgaxispharm.com These probes combine multiple functionalities—such as a targeting moiety, a fluorescent reporter, and a radionuclide—into a single agent.
Researchers have developed versatile platforms that incorporate a tetrazine, a fluorophore (like BODIPY), and a chelator for radiometals (e.g., for ¹¹¹In or ²²⁵Ac). broadpharm.com This design allows for a modular approach where the chelator can be easily swapped to accommodate different diagnostic or therapeutic radionuclides. broadpharm.com Such probes have been successfully conjugated to trans-cyclooctene (TCO)-modified antibodies, like trastuzumab, for immuno-SPECT imaging of HER2-positive tumors in animal models. broadpharm.com
Potential for New Applications in Material Science and Polymer Chemistry
The versatility of the tetrazine iEDDA reaction has led to its increasing adoption in materials science and polymer chemistry, particularly for the synthesis of advanced hydrogels and functional polymers.
Hydrogel Formation: Tetrazine-PEG derivatives are excellent building blocks for creating biocompatible hydrogels for 3D cell culture and tissue engineering. nih.govacs.org Multifunctional PEG-tetrazine macromers can be cross-linked with di-norbornene-functionalized peptides to form hydrogels within minutes under cytocompatible conditions. nih.govresearchgate.netacs.org The properties of these hydrogels, such as their stiffness (shear moduli) and swelling ratios, can be precisely tuned by varying the concentration of the PEG-Tz precursor. acs.org Furthermore, the orthogonality of the chemistry allows for sequential modification of the hydrogel network, for example, by using photoinitiated thiol-ene chemistry to pattern the gel with bioactive molecules. nih.govacs.org Microfluidic techniques have also been used to fabricate monodisperse hydrogel microspheres from PEG-tetrazine and PEG-norbornene precursors for drug delivery applications. rsc.org
Polymer Synthesis and Modification: The tetrazine ligation is being used as a highly efficient method for polymer-polymer and protein-polymer conjugation. Researchers have synthesized tetrazine end-functionalized telechelic polymers, such as bis-tetrazine PEG, and used them to create protein homodimers with significantly higher efficiency than traditional methods like maleimide (B117702) chemistry. nih.govacs.org It has also been used to create novel amphiphilic block copolymers by "clicking" together a tetrazine-functionalized hydrophilic block with a norbornene-functionalized hydrophobic block, which can then self-assemble into micelles for drug delivery. acs.org These applications highlight the power of using Tetrazine-PEG4-amine and related structures to build complex, functional polymeric materials for biomedical use.
| PEG-Tz Concentration (wt %) | Equilibrium Shear Modulus (Pa) | Swelling Ratio | Reference |
|---|---|---|---|
| 5.0 | 225 ± 32 | 28.4 ± 0.6 | acs.org |
| 7.5 | 1246 ± 156 | 22.0 ± 0.2 | acs.org |
| 10.0 | 2345 ± 312 | 18.3 ± 0.4 | acs.org |
Q & A
Q. What is the structural and functional significance of the PEG4 spacer in Tetrazine-PEG4-amine HCl salt?
The PEG4 spacer enhances water solubility and biocompatibility, reducing nonspecific binding and improving pharmacokinetics in biological systems. The tetrazine group enables rapid bioorthogonal reactions (e.g., with trans-cyclooctene derivatives via inverse electron-demand Diels-Alder (iEDDA) reactions), while the amine facilitates covalent conjugation to carboxylic acids or activated esters. This modular design supports applications in targeted drug delivery and live-cell imaging .
Q. How does the HCl salt form influence the compound’s stability and reactivity?
The HCl salt improves aqueous solubility and stabilizes the amine group against oxidation or undesired side reactions. This is critical for long-term storage and reproducible reactivity in aqueous buffers (e.g., cell culture media or in vivo environments). Stability tests recommend storage at −20°C in desiccated, light-protected conditions to prevent hydrolysis or decomposition .
Q. What synthetic methods are used to prepare this compound?
Synthesis typically involves coupling a tetrazine derivative (e.g., methyltetrazine) to a PEG4-amine backbone via amide bond formation, followed by HCl salt precipitation. Key steps include nitrogen atmosphere reactions, HPLC purification, and lyophilization. Quality control focuses on NMR and mass spectrometry to verify purity (>95%) and structural integrity .
Q. What safety precautions are required when handling this compound?
The compound is classified as a skin and eye irritant with potential organ toxicity (e.g., liver, kidneys). Researchers must use personal protective equipment (gloves, goggles) and work in a fume hood. Emergency protocols for inhalation, ingestion, or skin contact include rinsing with water and seeking medical attention. Avoid exposure to strong oxidizers to prevent hazardous decomposition .
Advanced Research Questions
Q. How can reaction kinetics of this compound be optimized for in vivo applications?
The iEDDA reaction with trans-cyclooctene (TCO) proceeds at ~2000 M⁻¹s⁻¹ in aqueous media. To enhance in vivo efficiency:
Q. How do variations in PEG chain length (e.g., PEG4 vs. PEG8) affect biodistribution and clearance?
Shorter PEG chains (PEG4) reduce steric hindrance, improving reaction efficiency with TCO-modified biomolecules. However, PEG8 may extend circulation half-life in vivo due to increased hydrodynamic radius. Comparative studies using radiolabeled analogs (e.g., ⁹⁹ᵐTc) can quantify tissue distribution and renal/hepatic clearance rates .
Q. What strategies mitigate fluorescence quenching in tetrazine-based imaging probes?
Fluorogenic tetrazine derivatives (e.g., sulfo-Cyanine3/5/7 conjugates) minimize background signal by emitting fluorescence only after iEDDA ligation. Alternatively, PEG4 spacers reduce aggregation-induced quenching. Validate signal-to-noise ratios using confocal microscopy or flow cytometry with control cells lacking TCO modifications .
Q. How can contradictory data on reaction efficiency in complex biological matrices be resolved?
Contradictions often arise from competing nucleophiles (e.g., thiols in serum) or pH gradients. Mitigation strategies include:
Q. What are the limitations of using this compound for pretargeted radioimaging?
Challenges include rapid renal clearance of small molecules and potential immunogenicity of PEGylated compounds. To address this, conjugate tetrazine-PEG4 to albumin-binding domains or nanoparticles to prolong circulation time. Compare pretargeting efficiency with direct labeling methods in murine tumor models .
Q. How can this compound be integrated into multicomponent drug delivery systems?
- Conjugate tetrazine-PEG4-amine to TCO-modified antibodies for targeted delivery.
- Use amine-PEG4 to link payloads (e.g., siRNA, chemotherapeutics) via pH-sensitive linkers.
- Validate specificity using 3D tumor spheroids or patient-derived xenografts, monitoring release kinetics via fluorescence resonance energy transfer (FRET) .
Methodological Considerations
Q. Table 1: Key Reaction Parameters for iEDDA Ligation
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| pH | 6.5–7.5 | Maximizes tetrazine reactivity |
| Temperature | 25–37°C | Balances speed and cell viability |
| TCO:tetrazine molar ratio | 1.5:1–2:1 | Ensures complete ligation |
| Incubation time | 5–30 min | Minimizes background binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
